molecular formula C17H18N2O2 B5863771 N-[4-(butyrylamino)phenyl]benzamide

N-[4-(butyrylamino)phenyl]benzamide

Cat. No.: B5863771
M. Wt: 282.34 g/mol
InChI Key: AWIFVPNLXKARDL-UHFFFAOYSA-N
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Description

N-[4-(Butyrylamino)Phenyl]Benzamide is a benzamide derivative characterized by a butyryl (C₃H₇CO-) group attached to the aniline nitrogen of the phenyl ring, which is further linked to a benzamide moiety. These compounds are primarily investigated for their biological activities, including antimicrobial, anticancer, and antiparasitic properties, as well as their synthetic methodologies .

Properties

IUPAC Name

N-[4-(butanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-6-16(20)18-14-9-11-15(12-10-14)19-17(21)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIFVPNLXKARDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly influenced by substituents on the phenyl ring and the nature of the acyl/alkyl groups. Below is a comparative analysis of key analogs:

Sulfonamide-Linked Benzamides
  • N4-Benzoylsulfathiazole (28) and N4-Lauroylsulfathiazole (29): These compounds feature a sulfathiazole group linked to the benzamide via a sulfonamide bridge. Both showed antitubercular activity, with 29 exhibiting prolonged action due to its long alkyl chain .
  • N4-Cycobutanecarbonylsulfathiazole (32) : The cyclobutane ring introduces steric hindrance, which may reduce metabolic degradation. This structural modification is critical for optimizing pharmacokinetic profiles .
Heterocyclic Benzamides
  • N-(3-Chloro-4-Fluorophenyl)-4-(1H-Imidazol-1-yl)Benzamide : This derivative demonstrated potent anticancer activity against cervical cancer cells, attributed to the electron-withdrawing chloro and fluoro groups enhancing electrophilic interactions with biological targets .
  • N-Phenylbenzamide Bis(2-Aminoimidazoline) Derivatives (1 and 2): These compounds, with dual 2-aminoimidazoline groups, showed in vitro and in vivo efficacy against Trypanosoma brucei, the parasite causing sleeping sickness. Their activity is linked to interaction with AT-rich mitochondrial DNA .
Alkyl/Acyl-Substituted Benzamides
  • The cyano group on the phenyl ring may participate in hydrogen bonding, affecting target binding .
  • N4-Lauroylsulfacetamide (31): With a dodecanoyl (C₁₁H₂₃CO-) chain, this compound exhibited higher metabolic stability than acetylated analogs, as evidenced by its elemental analysis (C: 60.84% vs. Calc. 60.58%) .

Key Observations :

  • Ultrasonic irradiation significantly reduces reaction time and improves yields compared to conventional methods due to enhanced mass transfer .
  • Pyridine-mediated acylation (e.g., for 29 ) achieves near-quantitative yields under mild conditions, highlighting its efficiency for acyl transfers .

Key Observations :

  • Guanidino-substituted benzamides (e.g., 7c) show exceptional in vivo efficacy against trypanosomiasis, likely due to their dual-targeting capability .
  • Electron-withdrawing substituents (e.g., Cl, F) enhance anticancer activity by promoting electrophilic interactions with cellular targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[4-(butyrylamino)phenyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with coupling a 4-aminophenyl intermediate with butyryl chloride to form the butyrylamino group. Subsequent benzoylation using benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) yields the final product. Optimization includes:

  • Temperature control : Maintain ≤0°C during acylation to minimize side reactions like over-acylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
  • Yield improvement : Use excess benzoyl chloride (1.2–1.5 equiv) and monitor pH to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the aromatic protons (δ 7.2–8.1 ppm) and carbonyl resonances (amide C=O at ~168 ppm). The butyryl chain is identified via methylene signals (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate mass ([M+H]⁺ expected ~325.16 m/z) and fragmentation patterns to validate the structure .
  • FTIR : Bands at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (amide II) confirm the benzamide core .

Q. What preliminary biological screening assays are suitable for This compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against S. aureus and E. coli at concentrations 1–256 µg/mL .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells (24–72 h exposure) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) using recombinant enzymes .

Advanced Research Questions

Q. How does the butyrylamino substituent influence pharmacokinetic properties compared to other benzamide derivatives?

  • Methodological Answer :

  • Lipophilicity : Calculate logP values (e.g., using ChemAxon) to compare with analogs (e.g., dimethylamino or trifluoromethyl derivatives). The butyryl group increases logP by ~0.8 units, enhancing membrane permeability but potentially reducing solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify metabolites (e.g., hydrolysis of the butyryl group) .
  • Protein Binding : Use equilibrium dialysis to measure binding to albumin or α-1-acid glycoprotein .

Q. What strategies can resolve contradictions in reported biological activity data for benzamide derivatives?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out polymorphic or tautomeric effects .
  • Synergy Studies : Test combinations with adjuvants (e.g., cell-penetrating peptides) to clarify activity in complex biological systems .

Q. How can computational modeling guide the design of This compound analogs with enhanced target specificity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs). Focus on optimizing hydrogen bonds between the butyryl group and hydrophobic pockets .
  • QSAR Analysis : Develop models using descriptors like molar refractivity and Hammett constants to correlate substituent effects with activity .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes .

Data Analysis and Experimental Design

Q. How should researchers address thermal instability observed during DSC analysis of This compound?

  • Methodological Answer :

  • Controlled Decomposition Studies : Perform TGA/DSC at heating rates of 2–10°C/min under nitrogen to identify decomposition thresholds (~200°C). Use kinetic models (e.g., Flynn-Wall-Ozawa) to predict shelf-life .
  • Stabilization Strategies : Co-crystallize with pharmaceutically acceptable co-formers (e.g., succinic acid) to enhance thermal stability .

Q. What in vitro assays are critical for elucidating the mechanism of action of This compound in cancer research?

  • Methodological Answer :

  • Apoptosis Assays : Annexin V/PI staining coupled with caspase-3/7 activity measurements .
  • Cell Cycle Analysis : Flow cytometry (propidium iodide staining) to identify G1/S or G2/M arrest .
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes (e.g., p53 or Bcl-2 pathways) .

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